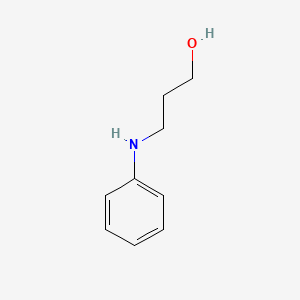

3-Anilino-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-anilinopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYBSURBYCLNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046875 | |

| Record name | 3-Anilinopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31121-11-6 | |

| Record name | 3-Anilinopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Anilino-1-propanol: A Versatile Bifunctional Intermediate

Executive Summary

This technical guide provides a comprehensive examination of 3-Anilino-1-propanol (CAS No. 31121-11-6), a key organic intermediate possessing both secondary amine and primary alcohol functionalities. Its unique structure, featuring a flexible three-carbon chain linking an aniline moiety to a hydroxyl group, makes it a valuable building block in organic synthesis. This document details its chemical structure, physicochemical properties, spectroscopic signature, and common synthetic pathways. Furthermore, it explores the compound's reactivity and highlights its critical role as a scaffold in the development of novel therapeutic agents and other advanced materials, offering researchers and drug development professionals a thorough resource for leveraging its chemical potential.

Introduction: The Strategic Importance of a Bifunctional Scaffold

In the landscape of medicinal chemistry and material science, molecules that offer multiple points for chemical modification are of paramount importance. This compound, also known as N-(3-Hydroxypropyl)aniline, is a prime example of such a versatile intermediate.[1] It belongs to the aminopropanol class of compounds, which are recognized as crucial structural elements in biologically active molecules and ligands for asymmetric catalysis.[2]

The inherent duality of its structure—a nucleophilic secondary amine and a primary alcohol—allows for selective and sequential reactions, enabling the construction of complex molecular architectures.[3] The presence of the aniline group introduces aromatic properties and a site for further functionalization, while the propanol chain provides conformational flexibility. This combination is particularly advantageous in drug discovery, where the scaffold can be used to synthesize libraries of compounds for screening against biological targets, such as in the development of novel antimalarial agents.[4][5] This guide serves as a technical deep-dive into the core properties and applications of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is the bedrock of all subsequent chemical investigation.

Nomenclature and Chemical Identifiers

To ensure unambiguous identification, this compound is cataloged under several standard chemical identifiers.

| Property | Value | Source(s) |

| IUPAC Name | 3-anilinopropan-1-ol | [6] |

| Synonyms | N-(3-Hydroxypropyl)aniline, 3-(Phenylamino)propan-1-ol | [1][3] |

| CAS Number | 31121-11-6 | [1][6] |

| Molecular Formula | C₉H₁₃NO | [1][7] |

| Molecular Weight | 151.21 g/mol | [1][6] |

| InChI Key | GZYBSURBYCLNSM-UHFFFAOYSA-N | [6][7] |

| SMILES | OCCCNc1ccccc1 | [3][7] |

Molecular Structure

The structure of this compound consists of a benzene ring bonded to the nitrogen atom of a 3-aminopropanol backbone. This arrangement makes it both a secondary aromatic amine and a primary alcohol.

Physicochemical Properties

The physical and chemical properties of this compound are a direct consequence of its molecular structure, influencing its behavior in reactions and its handling requirements. The presence of both a hydrogen bond donor (-OH, -NH) and acceptor (-O-, -N-) contributes to its solubility in polar solvents.[3][6]

| Property | Value | Source(s) |

| Appearance | Light yellow to orange clear liquid | [3][8][9] |

| Density | 1.063 g/cm³ (at 26 °C) | [10] |

| Boiling Point | 140 °C at 0.4 mmHg | [10] |

| Topological Polar Surface Area | 32.3 Ų | [6] |

| Octanol/Water Partition Coeff. (XLogP3) | 1.8 | [6] |

| Purity | >98.0% (GC) | [8] |

Spectroscopic Characterization

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons on the phenyl ring, typically in the δ 6.5-7.5 ppm range. The three methylene groups (-CH₂-) of the propanol chain would appear as multiplets between δ 1.5-4.0 ppm. The protons on the -NH and -OH groups would likely appear as broad singlets whose chemical shifts are concentration and solvent-dependent.

-

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and three signals for the aliphatic carbons of the propanol chain.

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the functional groups: a broad band around 3300-3400 cm⁻¹ for the O-H stretch, a sharp band around 3350-3450 cm⁻¹ for the N-H stretch, C-H stretching bands for aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons, and C=C stretching bands in the 1450-1600 cm⁻¹ region for the aromatic ring.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 151, corresponding to the compound's molecular weight.[1]

Synthesis and Reactivity

General Synthetic Pathway

This compound is typically synthesized via the nucleophilic substitution reaction between aniline and a suitable 3-carbon electrophile containing a hydroxyl group or a precursor. A common and cost-effective method involves the reaction of aniline with 3-chloro-1-propanol under basic conditions. The base serves to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl byproduct.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative procedure based on established chemical principles for N-alkylation of anilines.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq.), 3-chloro-1-propanol (1.1 eq.), and potassium carbonate (2.0 eq.) as the base.

-

Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile, to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography to yield pure this compound.

Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its two functional groups.[3]

-

The Secondary Amine: The nitrogen atom is nucleophilic and can undergo a variety of reactions, including acylation to form amides, further alkylation, and participation in coupling reactions.

-

The Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted into a good leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.

This orthogonal reactivity allows for selective protection and derivatization, making it a powerful tool for building molecular complexity.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial intermediate or scaffold used in the synthesis of APIs and other high-value chemicals.[3][]

Scaffold for Bioactive Molecules

The 1-aryl-3-aminopropanol motif is present in numerous biologically active compounds. The flexible C3 linker is particularly effective at positioning the aromatic ring and a second functional group to interact with distinct pockets of a biological target, such as an enzyme active site or a receptor. Researchers leverage this scaffold to synthesize derivatives for screening in various therapeutic areas, including malaria, where 1-aryl-3-substituted propanol derivatives have shown promise.[4][5]

Intermediate in Multi-Step Synthesis

The compound serves as a key building block in the total synthesis of more complex molecules. For example, the amino alcohol functionality is a precursor to β-amino ketones via oxidation, which are themselves important intermediates in organic synthesis, including in Mannich-type reactions.[14] Its role is to introduce a specific phenylamino-propyl fragment into a target molecule efficiently.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety.

-

Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[6] Some data also suggests it may be harmful if swallowed (H302) and may cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling this compound.[15] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]

-

First Aid Measures:

-

Skin Contact: Take off contaminated clothing and wash the affected area with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[16]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically valuable chemical intermediate whose utility is derived from its bifunctional nature. The presence of both an aniline nitrogen and a primary alcohol on a flexible propyl chain provides chemists with a versatile scaffold for constructing complex molecules. Its well-defined physicochemical properties, predictable reactivity, and established role in the synthesis of bioactive compounds make it an indispensable tool for professionals in drug development and chemical research. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is key to unlocking its full potential in scientific innovation.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 31121-11-6: 3-(phenylamino)propan-1-ol | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents [mdpi.com]

- 6. 3-(Phenylamino)propan-1-ol | C9H13NO | CID 410467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. This compound | 31121-11-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. chembk.com [chembk.com]

- 11. benchchem.com [benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 14. benchchem.com [benchchem.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-(3-hydroxypropyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-hydroxypropyl)aniline, a valuable intermediate in the pharmaceutical and chemical industries. The document details the primary synthetic routes, experimental protocols, and underlying reaction mechanisms. Quantitative data is presented in structured tables for comparative analysis, and key pathways are visualized using diagrams to facilitate understanding.

Introduction

Core Synthesis Methodologies

The synthesis of N-(3-hydroxypropyl)aniline can be achieved through several strategic approaches. The most prominent methods involve the reaction of aniline with a C3-electrophilic synthon. This guide will focus on three primary, industrially relevant, and laboratory-feasible routes:

-

Nucleophilic Ring-Opening of Propylene Oxide with Aniline: A direct and atom-economical approach.

-

N-Alkylation of Aniline with 3-Chloro-1-propanol: A classic and reliable nucleophilic substitution method.

-

Reaction of Aniline with Propylene Carbonate: A greener alternative to using epoxides.

Each of these methods offers distinct advantages and disadvantages concerning reaction conditions, catalyst requirements, and yield.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the different synthesis routes, allowing for a clear comparison of their efficiencies and required conditions.

| Synthesis Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Reference |

| Nucleophilic Ring-Opening of Propylene Oxide | Aniline, Propylene Oxide | Lithium Bromide | None | 125 | 7.65 atm | 5.5 h | High | |

| High-Temperature Reaction with Propylene Oxide | Aniline, Propylene Oxide | None | None | 160-165 | High | 6-8 h | >98 | [1] |

| N-Alkylation with 3-Chloro-1-propanol (General) | Aniline, 3-Chloro-1-propanol | Base (e.g., K₂CO₃) | Polar aprotic (e.g., DMF) | 80-120 | Atmospheric | 12-24 h | Moderate to High | General Knowledge |

| Reaction with Propylene Carbonate | Aniline, Propylene Carbonate | Na-Y Zeolite | None | 150 | Atmospheric | 48 h | ~75 | [2] |

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are intended as a guide and may require optimization based on laboratory conditions and available equipment.

Synthesis via Nucleophilic Ring-Opening of Propylene Oxide

This protocol is adapted from a study utilizing a lithium bromide catalyst.

Materials:

-

Aniline

-

Propylene Oxide

-

Lithium Bromide (LiBr)

-

Nitrogen gas supply

-

Reaction vessel (autoclave or high-pressure reactor)

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate for elution

Procedure:

-

To a high-pressure reactor, add aniline and a catalytic amount of lithium bromide (e.g., 0.5 mol%).

-

Purge the reactor with nitrogen gas.

-

Heat the mixture to approximately 80°C under a nitrogen atmosphere.

-

Introduce propylene oxide to the reaction mixture.

-

Increase the temperature to 125°C and maintain the pressure at approximately 7.65 atm for 3 hours, with continuous stirring.

-

Continue stirring at 125°C for an additional 2.5 hours.

-

After the reaction is complete, cool the reactor to room temperature.

-

Vent any excess pressure.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

Synthesis via N-Alkylation with 3-Chloro-1-propanol

This is a generalized protocol for the N-alkylation of aniline.

Materials:

-

Aniline

-

3-Chloro-1-propanol

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve aniline in DMF.

-

Add an excess of potassium carbonate to the solution (typically 2-3 equivalents).

-

Add 3-chloro-1-propanol (1.0-1.2 equivalents) to the stirring mixture.

-

Heat the reaction mixture to 100°C and maintain for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Synthesis via Reaction with Propylene Carbonate

This protocol utilizes a zeolite catalyst in a solvent-free system.

Materials:

-

Aniline

-

Propylene Carbonate

-

Na-Y Zeolite catalyst

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine aniline, propylene carbonate (in a 1:1 molar ratio), and Na-Y zeolite (as catalyst).

-

Stir the mixture vigorously at room temperature for 10 minutes.

-

Heat the reaction mixture to 150°C and maintain for 48 hours with continuous stirring.

-

After the reaction, the product can be isolated and purified. The catalyst can be recovered by filtration. The product is typically purified by vacuum distillation.

Reaction Mechanisms and Visualizations

The synthesis of N-(3-hydroxypropyl)aniline primarily proceeds through nucleophilic attack of the aniline nitrogen on an electrophilic carbon. The following diagrams illustrate the key reaction pathways.

Nucleophilic Ring-Opening of Propylene Oxide

The reaction of aniline with propylene oxide is a nucleophilic ring-opening reaction. The nitrogen atom of aniline acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. In the presence of a catalyst like LiBr, the Lewis acidic lithium ion can coordinate to the oxygen of the epoxide, making the ring more susceptible to nucleophilic attack. The attack preferentially occurs at the less sterically hindered carbon atom.

Caption: Ring-Opening of Propylene Oxide by Aniline.

N-Alkylation of Aniline with 3-Chloro-1-propanol

This reaction follows a standard SN2 mechanism. The lone pair of electrons on the nitrogen of aniline attacks the carbon atom bonded to the chlorine in 3-chloro-1-propanol. The presence of a base is crucial to neutralize the hydrochloric acid formed as a byproduct and to deprotonate the resulting anilinium salt, regenerating the neutral aniline for further reaction and preventing the formation of the dialkylated product.

Caption: N-Alkylation of Aniline via SN2 Mechanism.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of N-(3-hydroxypropyl)aniline involves the reaction of starting materials, followed by workup to remove catalysts and byproducts, and finally purification to obtain the final product of high purity.

Caption: General Experimental Workflow.

Conclusion

The synthesis of N-(3-hydroxypropyl)aniline is achievable through multiple effective routes. The choice of method will depend on factors such as the desired scale of production, available equipment, cost of starting materials, and environmental considerations. The reaction of aniline with propylene oxide offers a direct and high-yielding process, particularly under high-temperature and pressure conditions, which may be suitable for industrial-scale production. The N-alkylation with 3-chloro-1-propanol represents a more traditional and versatile laboratory-scale synthesis. The use of propylene carbonate with a recyclable zeolite catalyst presents a promising green chemistry approach. This guide provides the necessary technical information for researchers and drug development professionals to select and implement the most appropriate synthetic strategy for their specific needs.

References

- 1. CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender - Google Patents [patents.google.com]

- 2. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [scirp.org]

An In-depth Technical Guide to 3-(Phenylamino)-1-propanol

CAS Number: 31121-11-6

This technical guide provides a comprehensive overview of 3-(Phenylamino)-1-propanol, a versatile organic compound with applications in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological significance.

Chemical Identity and Properties

3-(Phenylamino)-1-propanol, also known as 3-Anilino-1-propanol, is an organic compound featuring both an amino and an alcohol functional group.[1] Its structure consists of a propanol backbone substituted with a phenylamino group, which imparts unique chemical characteristics.[1] The presence of a hydroxyl group allows for hydrogen bonding, rendering it soluble in polar solvents and enhancing its reactivity in organic synthesis.[1] The amino group can readily participate in nucleophilic substitution and coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of 3-(Phenylamino)-1-propanol

| Property | Value | Source |

| CAS Number | 31121-11-6 | PubChem |

| Molecular Formula | C₉H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 151.21 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |

| IUPAC Name | 3-(phenylamino)propan-1-ol | PubChem |

| InChI | InChI=1S/C9H13NO/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 | PubChem |

| InChIKey | GZYBSURBYCLNSM-UHFFFAOYSA-N | PubChem |

| SMILES | C1=CC=C(C=C1)NCCCO | PubChem |

Synonyms: [2]

-

This compound

-

N-(3-Hydroxypropyl)aniline

-

3-Phenylamino-1-propanol

-

1-Propanol, 3-(phenylamino)-

-

3-anilinopropan-1-ol

-

3-phenylaminopropanol

-

N-(Hydroxypropyl)aniline

Synthesis and Experimental Protocols

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for 3-(Phenylamino)-1-propanol.

One possible method involves the nucleophilic substitution of a 3-halopropanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) with aniline. The reaction would likely be carried out in the presence of a base to neutralize the hydrogen halide formed.

Alternatively, a Michael addition of aniline to acrolein, followed by the reduction of the resulting aldehyde, would also yield the desired product. The choice of solvent, temperature, and catalyst would be critical for optimizing the reaction yield and purity.

Note: These are proposed synthetic routes. Researchers should consult the chemical literature and safety data before attempting any synthesis.

Applications in Drug Development and Pharmacology

The structural motif of a phenylamino group attached to an alkyl chain with a terminal alcohol is found in various pharmacologically active molecules. While specific biological activity data for 3-(Phenylamino)-1-propanol is limited in publicly accessible databases, its potential as a scaffold or intermediate in drug discovery is noteworthy.

Compounds with similar structural features, such as propranolol, are well-known beta-adrenergic blockers.[3] Propranolol is a propanolamine containing a naphthalene ring system, but it shares the core feature of an amino alcohol.[3] This suggests that derivatives of 3-(Phenylamino)-1-propanol could be explored for their cardiovascular or neurological activities.

A study on the metabolism of a related compound, (R)- and (S)-3-(phenylamino)propane-1,2-diol, was conducted in the context of the Toxic Oil Syndrome.[4] This research highlights the importance of understanding the metabolic fate of such compounds in biological systems.[4] The study identified several metabolites, indicating that the phenylamino propanol structure undergoes extensive biotransformation.[4]

Signaling Pathway Involvement

Currently, there is no direct evidence in the scientific literature detailing the specific involvement of 3-(Phenylamino)-1-propanol in any particular signaling pathway. To understand its potential mechanism of action, researchers would need to conduct extensive biological screening and molecular pharmacology studies.

A hypothetical workflow for investigating the biological target and pathway of 3-(Phenylamino)-1-propanol is outlined below.

Experimental Workflow for Target Identification:

Caption: A general workflow for identifying the biological target and signaling pathway of a novel compound.

Conclusion

3-(Phenylamino)-1-propanol is a chemical compound with a well-defined structure and potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in the public domain, its structural similarity to known pharmacologically active agents suggests it could be a valuable building block for the development of new therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, pharmacological profile, and potential mechanisms of action.

References

- 1. CAS 31121-11-6: 3-(phenylamino)propan-1-ol | CymitQuimica [cymitquimica.com]

- 2. 3-(Phenylamino)propan-1-ol | C9H13NO | CID 410467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Anilino-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Anilino-1-propanol (CAS No. 31121-11-6). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. This information has been compiled from various spectral databases and predictive models.

¹H NMR (Proton NMR) Data

Disclaimer: The following ¹H NMR data is based on prediction and has not been experimentally verified.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 7.25 | Multiplet | 2H | Ar-H (meta) |

| 6.60 - 6.75 | Multiplet | 3H | Ar-H (ortho, para) |

| 3.70 | Triplet | 2H | -CH₂-OH |

| 3.25 | Triplet | 2H | Ar-NH-CH₂- |

| 1.85 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~2.5 (broad) | Singlet | 1H | -OH |

| ~4.0 (broad) | Singlet | 1H | -NH- |

¹³C NMR (Carbon NMR) Data

Disclaimer: The following ¹³C NMR data is based on prediction and has not been experimentally verified.[1]

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | Ar-C (C-N) |

| 129.3 | Ar-CH (meta) |

| 117.5 | Ar-CH (para) |

| 113.0 | Ar-CH (ortho) |

| 61.0 | -CH₂-OH |

| 43.5 | Ar-NH-CH₂- |

| 31.0 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Strong, Broad | O-H stretch (alcohol) |

| 3300 - 3400 | Medium | N-H stretch (secondary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch |

| 1590 - 1610 | Strong | C=C stretch (aromatic) |

| 1500 - 1520 | Strong | C=C stretch (aromatic) |

| 1250 - 1350 | Medium | C-N stretch |

| 1000 - 1100 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 151 | ~60 | [M]⁺ (Molecular Ion) |

| 120 | ~100 | [M - CH₂OH]⁺ |

| 106 | ~40 | [M - CH₂CH₂OH]⁺ |

| 93 | ~80 | [C₆H₅NH₂]⁺ |

| 77 | ~50 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton decoupling. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are often required.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum is typically obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty salt plates is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships in interpreting the data.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Logical Flow of Spectroscopic Data Interpretation.

References

Physical properties of 3-Anilino-1-propanol (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilino-1-propanol (CAS No: 31121-11-6), also known as N-(3-hydroxypropyl)aniline, is a versatile bifunctional organic compound incorporating both a secondary amine and a primary alcohol. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including potential active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in process design, purification, and formulation. This technical guide provides a detailed overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a generalized workflow for its application in chemical synthesis.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are critical for handling, storage, and reaction setup.

| Property | Value | Notes |

| Appearance | Light yellow to yellow to orange clear liquid | The substance is typically a liquid at ambient temperature, though its physical state can be dependent on purity. |

| Melting Point | Not definitively reported; presumed to be near or below room temperature. | Sources describe it as a liquid, suggesting a low melting point. |

| Boiling Point | 140 °C at 0.4 mmHg | The boiling point is provided at reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point. |

| Solubility | Soluble in polar solvents. | The presence of a hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar solvents. Quantitative data in specific solvents is not readily available. |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of a compound like this compound is fundamental for its characterization. The following are detailed, standard methodologies for measuring melting point, boiling point, and solubility.

Melting Point Determination

Given that this compound is often a liquid at room temperature, its melting point (or freezing point) would be determined using a cooling method or a specialized apparatus capable of sub-ambient temperature measurement.

Methodology:

-

Sample Preparation: A small, pure sample of this compound is placed in a sample holder, such as a small test tube or a capillary tube.

-

Apparatus: A cryostat or a melting point apparatus with a cooling stage is utilized. A calibrated thermometer or temperature probe is placed in direct contact with the sample.

-

Procedure:

-

The sample is slowly cooled, and the temperature is monitored continuously.

-

The temperature at which the first crystals appear is recorded as the onset of freezing.

-

The temperature at which the entire sample solidifies is also noted.

-

For a melting point determination, the solidified sample is then slowly warmed, and the temperature range from the first sign of liquefaction to complete melting is recorded. For a pure compound, this range should be narrow.

-

Boiling Point Determination (Capillary Method)

The boiling point of a liquid can be accurately determined using the capillary method, which is suitable for small sample volumes.

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube or a fusion tube.

-

Capillary Tube: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus: The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating block or an oil bath.[1][2][3][4]

-

Procedure:

-

The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is approaching the external pressure.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure of the liquid is equal to the external pressure.[4]

-

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in various solvents is a crucial step in characterizing a compound.

Methodology:

-

Solvent Selection: A range of representative solvents are chosen, including water, ethanol, and acetone, to assess solubility in polar protic and aprotic environments.

-

Procedure for Qualitative Assessment:

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

The mixture is agitated vigorously.

-

Visual inspection determines if the compound has dissolved completely, is partially soluble, or is insoluble.

-

-

Procedure for Quantitative Assessment (Isothermal Saturation Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solute.

-

The concentration of the this compound in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.

-

Application in Synthesis: A Generalized Workflow

This compound is a valuable building block in multi-step organic synthesis. Its dual functionality allows for a variety of chemical transformations, making it an important intermediate in the preparation of more complex molecules, including those with potential pharmaceutical applications. The following diagram illustrates a generalized workflow where this compound is used as a starting material for the synthesis of a target molecule.

Caption: Generalized workflow for the synthesis of a target molecule from this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of N-(3-hydroxypropyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of N-(3-hydroxypropyl)aniline

A summary of the known physical and chemical properties of N-(3-hydroxypropyl)aniline is presented in Table 1. These values serve as a baseline for further thermochemical investigation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molar Mass | 151.21 g/mol | [1][[“]] |

| Boiling Point | 140 °C at 0.4 mmHg | [1][[“]] |

| Density | 1.063 g/cm³ at 26 °C | [1] |

| Refractive Index | 1.5710 - 1.5750 | [4] |

| Flash Point | 156.7 °C | [[“]][4] |

| pKa | 14.88 ± 0.10 (Predicted) | [1][4] |

| Storage Temperature | 0-10 °C | [2][4] |

Experimental Determination of Thermochemical Properties

The following sections detail the standard experimental protocols for determining the key thermochemical properties of N-(3-hydroxypropyl)aniline.

The standard enthalpy of combustion (Δc H°) is determined using a bomb calorimeter, which measures the heat released during complete combustion of a substance in an excess of oxygen.[5][6][7] From this value, the standard enthalpy of formation (Δf H°) can be calculated using Hess's Law.[5] For nitrogen-containing organic compounds, careful analysis of the combustion products is crucial.[8][9][10]

Experimental Protocol:

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity N-(3-hydroxypropyl)aniline is weighed into a crucible. Since it is a liquid, a gelatin capsule or a similar container of known combustion energy may be used. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.

-

Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure all nitrogen oxides formed dissolve to create nitric acid, and to saturate the internal atmosphere with water vapor. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to ±0.001 °C).

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is rinsed. The amount of nitric acid formed is determined by titration of the bomb washings. Any unburnt carbon (soot) is quantified.

-

Calculations:

-

The total heat released (q_total) is calculated from the corrected temperature rise and the heat capacity of the calorimeter (C_cal).

-

C_cal is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.[5]

-

Corrections are made for the heat of combustion of the fuse wire and any auxiliary materials, and for the heat of formation of nitric acid.

-

The constant volume energy of combustion (ΔU_c) is calculated from the corrected total heat released and the mass of the sample.

-

The standard enthalpy of combustion (Δc H°) is then calculated from ΔU_c using the equation ΔH = ΔU + Δn_gas RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.[6]

-

Finally, the standard enthalpy of formation (Δf H°) is calculated using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

DSC is a technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] It is used to determine temperatures and enthalpies of phase transitions (e.g., melting, crystallization) and to measure heat capacity (C_p).[13][14]

Experimental Protocol:

-

Instrumentation and Calibration: A calibrated DSC instrument (e.g., Mettler Toledo TGA/DSC 3+ or equivalent) is used.[4] Calibration is performed using standards with known melting points and enthalpies of fusion, such as indium.

-

Sample Preparation: A small, accurately weighed sample (typically 2-6 mg) of N-(3-hydroxypropyl)aniline is placed in an aluminum DSC pan.[15] For a liquid sample, hermetically sealed pans are used to prevent evaporation during the experiment.[16] An empty, sealed pan is used as the reference.

-

Thermal Program: The sample and reference are placed in the DSC cell. A typical program involves:

-

Equilibration: Hold at a starting temperature (e.g., 0 °C) for several minutes to ensure thermal stability.

-

Heating Scan: Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above any expected transitions.[4]

-

Cooling Scan: Cool the sample at a controlled rate back to the starting temperature.

-

Second Heating Scan: A second heating scan is often performed to analyze the properties of the material after a controlled thermal history.

-

-

Data Analysis:

-

The DSC curve plots heat flow versus temperature.

-

Enthalpy of Fusion (Δfus H): An endothermic peak on the heating curve represents melting. The area under this peak is integrated to determine the enthalpy of fusion.

-

Melting Point (T_m): The onset temperature or the peak temperature of the melting endotherm is taken as the melting point.

-

Heat Capacity (C_p): The heat capacity is proportional to the displacement of the DSC signal from the baseline. Specific protocols, often involving comparison with a sapphire standard, are used for accurate C_p determination.[15]

-

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to determine the thermal stability of a material and to study its decomposition kinetics. For aniline-based compounds, TGA can reveal decomposition patterns and the temperatures at which significant mass loss occurs.[17][18][19]

Experimental Protocol:

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of N-(3-hydroxypropyl)aniline is placed in an inert TGA crucible (e.g., alumina).[4]

-

Experimental Conditions: The crucible is placed on the TGA's microbalance. The furnace is sealed, and a controlled atmosphere is established. Typically, an inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) is used to study thermal decomposition without oxidation.[4]

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C or higher) to ensure complete decomposition.

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining versus temperature.

-

The onset temperature of decomposition is determined, indicating the temperature at which the material begins to lose mass.

-

The temperatures at which the rate of mass loss is maximal are identified from the peak of the first derivative of the TGA curve (the DTG curve).

-

The percentage of mass lost at each decomposition step is quantified.

-

The final residual mass at the end of the experiment is determined.

-

Conclusion

While a complete, experimentally-derived set of thermochemical data for N-(3-hydroxypropyl)aniline is not currently available in public literature, the methodologies outlined in this guide provide a clear path for its determination. The techniques of bomb calorimetry, differential scanning calorimetry, and thermogravimetric analysis are robust and well-established for characterizing organic compounds. The application of these protocols will yield the critical data—enthalpies of formation and combustion, heat capacity, and thermal stability—necessary for the safe and efficient use of N-(3-hydroxypropyl)aniline in research and development. It is recommended that these experimental procedures be undertaken to fill the existing data gap for this compound.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. consensus.app [consensus.app]

- 4. benchchem.com [benchchem.com]

- 5. biopchem.education [biopchem.education]

- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. The heats of combustion of organic compounds of nitrogen. Part 2.—n-Propyl, isopropyl and phenyl cyanides - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. linseis.com [linseis.com]

- 13. torontech.com [torontech.com]

- 14. quercus.be [quercus.be]

- 15. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. isca.me [isca.me]

Quantum Chemical Insights into 3-Anilino-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Anilino-1-propanol is an organic molecule characterized by an aniline group linked to a propanol chain. This bifunctional nature allows for a variety of intermolecular interactions, including hydrogen bonding, and imparts a degree of conformational flexibility. Understanding the three-dimensional structure, electronic properties, and vibrational frequencies of this molecule is crucial for predicting its reactivity, designing derivatives with tailored properties, and interpreting experimental spectroscopic data.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating molecular systems at the atomic level. These methods allow for the accurate prediction of a wide range of molecular properties, offering insights that can be challenging or impossible to obtain through experimental means alone. This guide focuses on the application of these computational techniques to this compound.

Computational Methodology

The primary approach for the quantum chemical study of medium-sized organic molecules like this compound is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy.

Key Experimental and Computational Protocols

Software: A variety of quantum chemistry software packages can be used for these calculations, including but not limited to Gaussian, ORCA, and GAMESS.

Methodology:

-

Geometry Optimization: The first step in any quantum chemical study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are systematically varied until the forces on them are negligible. For this compound, this would involve exploring different conformers arising from the rotation around the C-C and C-N single bonds.

-

Frequency Calculations: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

-

-

Electronic Property Calculations: With the optimized geometry, various electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the polarity of different bonds.

-

-

Thermodynamic Properties: The frequency calculation also yields thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature.

Level of Theory and Basis Set:

A widely used and well-validated level of theory for this type of molecule is the B3LYP functional. This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The choice of basis set is also critical. A Pople-style basis set, such as 6-31G(d,p), is a common and appropriate choice for initial studies. This basis set includes polarization functions (d on heavy atoms and p on hydrogen atoms) which are important for describing the anisotropic electron distribution in molecules with heteroatoms and lone pairs. For more accurate calculations, a larger basis set like 6-311++G(d,p) could be employed.

Data Presentation

Quantitative data from quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison. The following tables illustrate how such data for this compound would be structured.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value |

| Bond Lengths (Å) | C1-C2 | Value | Value |

| C2-C3 | Value | Value | |

| C3-O | Value | Value | |

| N-C(aryl) | Value | Value | |

| N-C(alkyl) | Value | Value | |

| **Bond Angles (°) ** | C1-C2-C3 | Value | Value |

| C2-C3-O | Value | Value | |

| C(aryl)-N-C(alkyl) | Value | Value | |

| Dihedral Angles (°) | C1-C2-C3-O | Value | Value |

| C(aryl)-N-C(alkyl)-C | Value | Value |

Note: Experimental values would ideally be obtained from X-ray crystallography or microwave spectroscopy. In the absence of direct experimental data for this compound, comparison could be made with data for structurally similar compounds.

Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)

| Property | Calculated Value (B3LYP/6-31G(d,p)) |

| Electronic Properties | |

| Energy of HOMO (eV) | Value |

| Energy of LUMO (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Thermodynamic Properties (298.15 K) | |

| Zero-Point Vibrational Energy (kcal/mol) | Value |

| Enthalpy (kcal/mol) | Value |

| Gibbs Free Energy (kcal/mol) | Value |

| Entropy (cal/mol·K) | Value |

Table 3: Calculated Vibrational Frequencies and Assignments (Illustrative)

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν1 | Value | Value | O-H stretch |

| ν2 | Value | Value | N-H stretch |

| ν3 | Value | Value | Aromatic C-H stretch |

| ν4 | Value | Value | Aliphatic C-H stretch |

| ν5 | Value | Value | C=C aromatic stretch |

| ν6 | Value | Value | C-N stretch |

| ν7 | Value | Value | C-O stretch |

Note: Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values. Experimental data would be obtained from FT-IR and Raman spectroscopy.

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

Initial Toxicity Screening of 3-(Phenylamino)-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental toxicity data for 3-(Phenylamino)-1-propanol is limited. This document provides a framework for an initial toxicity screening based on established methodologies and data for structurally related compounds. The information presented herein should be used as a guide for designing a comprehensive toxicological evaluation.

Introduction

3-(Phenylamino)-1-propanol is a chemical compound with potential applications in various industrial and pharmaceutical sectors. As with any novel chemical entity intended for further development, a thorough toxicological assessment is paramount to ensure human safety. This technical guide outlines a standard initial toxicity screening protocol, including recommended in vitro and in vivo assays, methodologies, and data interpretation.

Predicted Hazard Profile

Based on available safety data sheets, 3-(Phenylamino)-1-propanol is associated with the following GHS hazard classifications:

-

Harmful if swallowed (Acute toxicity, oral)[1]

-

Causes skin irritation[1]

-

Causes serious eye irritation[1]

-

May cause respiratory irritation[1]

These classifications suggest the need for careful handling and further investigation into its toxicological properties.

In Vitro Toxicity Assessment

Cytotoxicity

Objective: To determine the concentration at which 3-(Phenylamino)-1-propanol induces cell death in vitro.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of 3-(Phenylamino)-1-propanol for 24 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Data Presentation:

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 | 24 | Data not available |

| 48 | Data not available | |

| HEK293 | 24 | Data not available |

| 48 | Data not available |

Genotoxicity

Objective: To assess the potential of 3-(Phenylamino)-1-propanol to induce genetic mutations or chromosomal damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction).

-

Treatment: The bacterial strains are exposed to various concentrations of 3-(Phenylamino)-1-propanol.

-

Plating: The treated bacteria are plated on a minimal agar medium.

-

Incubation and Colony Counting: Plates are incubated, and the number of revertant colonies is counted.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Data Presentation:

| Bacterial Strain | Metabolic Activation (S9) | Result |

| S. typhimurium TA98 | Without | Data not available |

| With | Data not available | |

| S. typhimurium TA100 | Without | Data not available |

| With | Data not available | |

| E. coli WP2 uvrA | Without | Data not available |

| With | Data not available |

In Vivo Acute Toxicity

Objective: To determine the short-term toxic effects of a single or multiple high doses of 3-(Phenylamino)-1-propanol in a living organism.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of 3-(Phenylamino)-1-propanol to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down.

-

LD50 Estimation: The median lethal dose (LD50) is estimated from the results of a small number of animals.

Data Presentation (Illustrative data for a related compound, 3-phenylamino-1,2-propanediol):

| Species | Route of Administration | Dose | Observation | Reference |

| Rat | Intraperitoneal | 350 mg/kg/day for 6-10 days | All rats became unwell; major pathology was massive pulmonary thromboembolism. | [2] |

| Rat | Intragastric | Not specified | No toxicity observed. | [2] |

| Mouse | Intraperitoneal | Not specified | No toxicity observed for the 1-mono-oleoyl ester. | [2] |

Visualizations

Experimental Workflow

Caption: Figure 1. General Workflow for Initial Toxicity Screening

Apoptosis Signaling Pathway

Caption: Figure 2. Simplified Apoptosis Signaling Pathway

Conclusion

The initial toxicity screening of 3-(Phenylamino)-1-propanol should be a systematic process involving a battery of in vitro and in vivo assays. The provided framework outlines the essential steps to characterize its potential cytotoxicity, genotoxicity, and acute toxicity. The findings from these studies will be crucial for a comprehensive risk assessment and will guide further development of this compound. It is imperative that these studies are conducted in compliance with relevant regulatory guidelines to ensure data quality and reliability.

References

Discovery and history of 3-Anilino-1-propanol

An In-depth Technical Guide to the Synthesis and Properties of 3-Anilino-1-propanol

Introduction

Physicochemical Properties

This compound is typically a liquid at room temperature, with its appearance ranging from light yellow to orange. Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 31121-11-6 |

| Appearance | Light yellow to orange clear liquid |

| Boiling Point | 140 °C at 0.4 mmHg |

| Purity (typical) | >98.0% (GC) |

| Synonyms | N-(3-Hydroxypropyl)aniline |

Historical Context of Synthesis

The synthesis of N-alkylanilines became a fundamental reaction in organic chemistry following the pioneering work on amines in the mid-19th century. The general approach for producing a compound like this compound would have involved the N-alkylation of aniline. A historically plausible route, based on the chemical knowledge of the early 20th century, would be the reaction of aniline with a three-carbon electrophile bearing a hydroxyl group or a precursor to one.

A likely historical synthetic pathway would involve the reaction of aniline with a halo-alcohol, such as 3-chloro-1-propanol (trimethylene chlorohydrin). This reaction is a classical example of nucleophilic substitution, where the nitrogen atom of aniline attacks the carbon atom bearing the halogen.

Modern Synthetic Protocols

Modern synthetic methods offer more refined and efficient routes to this compound and its derivatives. One common approach involves the ring-opening of an epoxide. For instance, a related compound, 3-Anilino-1-(isopropylamino)propan-2-ol, has been synthesized by the reaction of N-(oxiran-2-ylmethyl)aniline with propan-2-amine.[1] While this produces a different final molecule, the underlying principle of epoxide ring-opening by an amine is a key strategy in contemporary organic synthesis for creating amino alcohols.

A more direct modern synthesis of this compound can be achieved through the reaction of aniline with 3-chloropropanol, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

-

Aniline

-

3-Chloro-1-propanol

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and 3-chloro-1-propanol (1.1 equivalents).

-

Add sodium carbonate (1.2 equivalents) and a suitable amount of water to act as a solvent and facilitate the reaction.

-

Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer several times with diethyl ether.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development and Research

Amino alcohols are important structural motifs in many biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals. This compound and its derivatives are utilized in medicinal chemistry and drug development. For example, related 3-amino-1-propanol derivatives are crucial intermediates in the synthesis of drugs like duloxetine. The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical modifications, making it a valuable building block for creating libraries of compounds for biological screening.

Conclusion

While the specific historical moment of the discovery of this compound remains undocumented in readily accessible literature, its synthesis is a clear application of fundamental organic reactions established by the early 20th century. The compound's straightforward preparation and versatile chemical nature have made it a relevant building block in modern organic and medicinal chemistry. The protocols and data presented in this guide offer a comprehensive technical overview for researchers, scientists, and professionals in drug development.

References

Potential Research Areas for N-(3-hydroxypropyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-hydroxypropyl)aniline is a versatile aromatic compound possessing both a secondary amine and a primary alcohol functional group. This unique bifunctionality makes it a valuable intermediate for the synthesis of a wide array of more complex molecules and materials. While its direct applications are not extensively documented in publicly available literature, its structural motifs are present in compounds exhibiting significant biological activities and material properties. This technical guide outlines promising research avenues for N-(3-hydroxypropyl)aniline, focusing on its potential in drug discovery, materials science, and as a versatile chemical building block. This document provides a summary of its physicochemical properties, hypothetical synthetic protocols based on related compounds, and potential experimental workflows for exploring its utility.

Introduction

Aniline and its derivatives are fundamental building blocks in modern chemistry, with wide-ranging applications in the pharmaceutical, dye, and polymer industries. The introduction of a hydroxypropyl group to the aniline nitrogen atom, affording N-(3-hydroxypropyl)aniline, imparts new chemical properties and potential functionalities. The hydroxyl group can serve as a handle for further derivatization or as a reactive site for polymerization, while the secondary amine retains the characteristic nucleophilicity and aromaticity of the aniline core. This guide aims to stimulate further research into this promising molecule by highlighting key areas of potential investigation.

Physicochemical Properties

A summary of the known physicochemical properties of N-(3-hydroxypropyl)aniline is presented in Table 1. This data is essential for designing synthetic transformations and for understanding its potential interactions in biological and material systems.

Table 1: Physicochemical Properties of N-(3-hydroxypropyl)aniline [1]

| Property | Value |

| CAS Number | 31121-11-6 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Light orange to Yellow to Green clear liquid |

| Boiling Point | 140 °C / 0.4 mmHg |

| Topological Polar Surface Area | 32.3 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Potential Research Areas

Synthesis and Derivatization

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for N-(3-hydroxypropyl)aniline.

Further Derivatization: The presence of both a nucleophilic amine and a hydroxyl group opens up numerous possibilities for creating a library of derivatives.

-

N-Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to introduce various functional groups.

-

O-Alkylation/Acylation: Modification of the hydroxyl group to explore the impact of ether or ester functionalities.

-

Cyclization Reactions: Intramolecular reactions to form heterocyclic structures.

Pharmaceutical and Agrochemical Applications

Aniline derivatives are a cornerstone of many pharmaceuticals and agrochemicals.[2] The structural features of N-(3-hydroxypropyl)aniline suggest several avenues for investigation in drug discovery and development.

The general class of aniline derivatives has shown promise as antimicrobial agents.[3] Research in this area could involve the synthesis of a series of N-(3-hydroxypropyl)aniline derivatives with varying substituents on the aromatic ring and modifications to the hydroxypropyl chain.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Stock Solutions: Dissolve synthesized N-(3-hydroxypropyl)aniline derivatives in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

-

Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Microdilution Method: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Many aromatic amines and phenols exhibit antioxidant properties. The potential of N-(3-hydroxypropyl)aniline and its derivatives to scavenge free radicals could be investigated.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.

Hypothesized Antioxidant Mechanism:

Caption: Hypothesized free radical scavenging by N-(3-hydroxypropyl)aniline.

Materials Science Applications

The bifunctional nature of N-(3-hydroxypropyl)aniline makes it a candidate for the development of novel polymers and functional materials.

N-(3-hydroxypropyl)aniline can act as a diol in the synthesis of polyurethanes. The presence of the aromatic amine in the polymer backbone could impart unique thermal and mechanical properties.[4]

Proposed Polyurethane Synthesis Workflow:

Caption: Proposed workflow for polyurethane synthesis using N-(3-hydroxypropyl)aniline.

Experimental Protocol: Polyurethane Synthesis

-

Reactant Preparation: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve N-(3-hydroxypropyl)aniline in a dry aprotic solvent (e.g., DMF, THF).

-

Reaction: Slowly add a stoichiometric amount of a diisocyanate (e.g., MDI, TDI) to the solution with stirring. A catalyst (e.g., dibutyltin dilaurate) may be added.

-

Curing: The reaction mixture can be cast into a mold and cured at an elevated temperature to form a solid polymer film.

-

Characterization: The resulting polyurethane can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane linkages, and by thermal analysis (TGA, DSC) to determine its thermal stability and glass transition temperature.

Organic compounds containing nitrogen and oxygen atoms, particularly those with aromatic rings, are often effective corrosion inhibitors for metals in acidic media.[5] The molecular structure of N-(3-hydroxypropyl)aniline suggests it could adsorb onto a metal surface, forming a protective layer.

Experimental Protocol: Weight Loss Measurement for Corrosion Inhibition

-

Specimen Preparation: Prepare pre-weighed mild steel coupons of a defined surface area.

-

Corrosive Medium: Prepare a corrosive solution, such as 1 M HCl.

-

Inhibitor Addition: Add varying concentrations of N-(3-hydroxypropyl)aniline to the corrosive medium. A blank solution without the inhibitor is also prepared.

-

Immersion: Immerse the steel coupons in the different solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

Cleaning and Re-weighing: After immersion, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

-

Calculation: Calculate the corrosion rate and the inhibition efficiency using the weight loss data.

Table 2: Hypothetical Corrosion Inhibition Data Presentation

| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |

| 0 (Blank) | |||

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 5.0 |

Characterization Data

While specific spectral data for N-(3-hydroxypropyl)aniline is not provided in the initial search results, Table 3 outlines the expected signals in its ¹H NMR, ¹³C NMR, and IR spectra, which are crucial for its identification and characterization.

Table 3: Expected Spectral Data for N-(3-hydroxypropyl)aniline

| Technique | Expected Signals |

| ¹H NMR | - Multiplets in the aromatic region (δ 6.5-7.5 ppm) - Triplet for the CH₂ adjacent to the nitrogen - Triplet for the CH₂ adjacent to the oxygen - Multiplet for the central CH₂ of the propyl chain - Broad singlet for the NH proton - Broad singlet for the OH proton |